N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-chlorobenzoyl)hydrazinecarbothioamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-chlorobenzoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H12BrClN4O3S2 and its molecular weight is 463.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.92227 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity
Research has indicated that derivatives of hydrazinecarbothioamide exhibit promising antioxidant properties. For instance, new compounds synthesized from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties have shown excellent antioxidant activity, highlighting the potential of such compounds in oxidative stress-related studies (Barbuceanu et al., 2014).
Anticancer and Antioxidant Effects
A series of benzene sulfonamide derivatives have been synthesized and characterized, with some showing potent anticancer effects against MCF-7 breast carcinoma cell lines and low antioxidant activities. These findings suggest the therapeutic potential of benzene sulfonamide derivatives in cancer treatment (Mohamed et al., 2022).
Antihyperglycemic Agents
Another study focused on the synthesis of hydrazinecarbothioamides with a phenylsulfonyl group, which were investigated for their antidiabetic activity. These compounds exhibited significant antihyperglycemic activity in streptozotocin-induced diabetic mice, suggesting their potential as antidiabetic agents (Aly et al., 2021).
Antimicrobial Agents
Compounds incorporating the sulfamoyl moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have been synthesized for use as antimicrobial agents. These compounds were shown to have promising antibacterial and antifungal activities, demonstrating their potential in antimicrobial research (Darwish et al., 2014).
Aminosulfonylation Reactions
A catalyst-free aminosulfonylation process using photoenergy has been developed, enabling the synthesis of N-aminosulfonamides from aryl/alkyl halides and sulfur dioxide. This method demonstrates the versatility of using sulfur dioxide in synthetic chemistry, particularly for compounds related to N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-chlorobenzoyl)hydrazinecarbothioamide (Li et al., 2016).
Properties
IUPAC Name |
1-[(5-bromo-2-chlorobenzoyl)amino]-3-(4-sulfamoylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN4O3S2/c15-8-1-6-12(16)11(7-8)13(21)19-20-14(24)18-9-2-4-10(5-3-9)25(17,22)23/h1-7H,(H,19,21)(H2,17,22,23)(H2,18,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRWDXCTQBHKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=C(C=CC(=C2)Br)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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